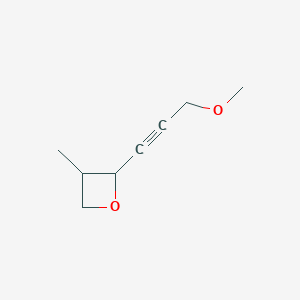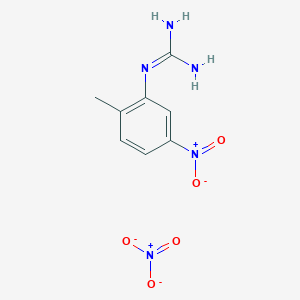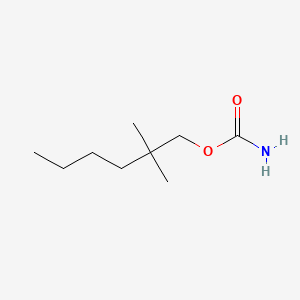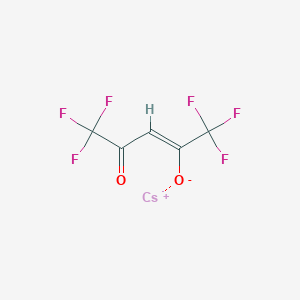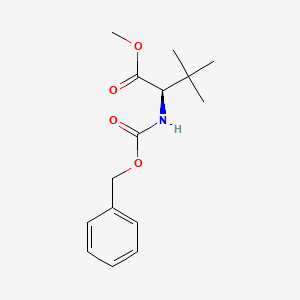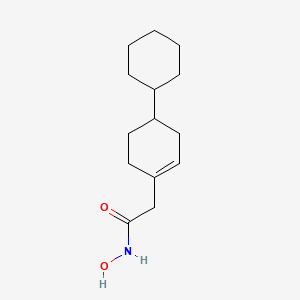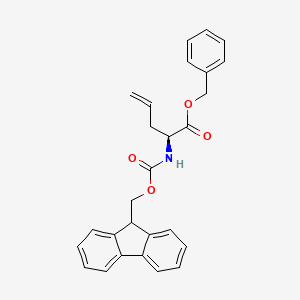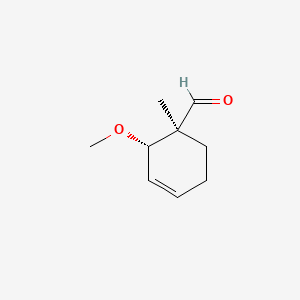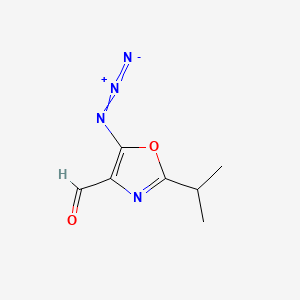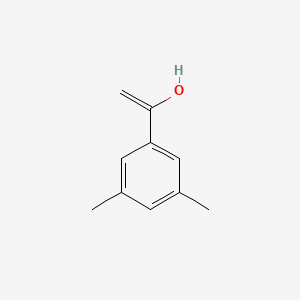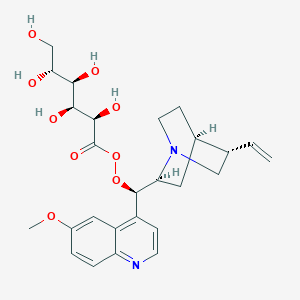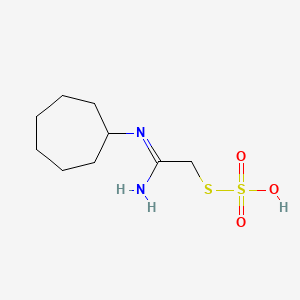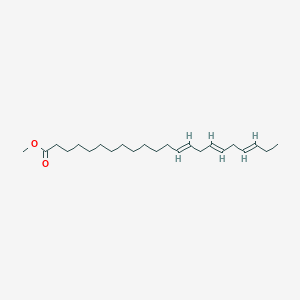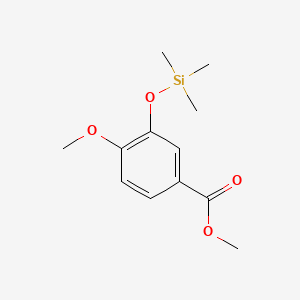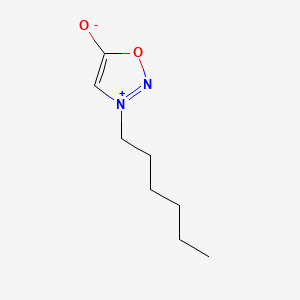
Sydnone, 3-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sydnone, 3-hexyl-: is a mesoionic heterocyclic compound that belongs to the sydnone family. Sydnones are characterized by their 1,2,3-oxadiazole core with a keto group at the 5-position. These compounds are known for their unique electronic structure, which includes both positive and negative charges delocalized across the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sydnones typically involves the cyclodehydration of N-nitroso-N-substituted amino acids. For 3-hexylsydnone, the process begins with the preparation of N-nitroso-N-hexylglycine, which is then treated with acetic anhydride to induce cyclodehydration, forming the sydnone ring .
Industrial Production Methods: Industrial production of sydnones, including 3-hexylsydnone, often employs mechanochemical methods. These methods involve ball-milling techniques that are solvent-free and environmentally friendly. The use of ball-milling not only enhances the efficiency of the synthesis but also reduces the need for purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Sydnone, 3-hexyl-, like other sydnones, undergoes various chemical reactions, including:
Cycloaddition Reactions: Sydnones are well-known for their ability to participate in 1,3-dipolar cycloaddition reactions with alkynes and alkenes, forming pyrazole derivatives.
Halogenation: Sydnones can be halogenated using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under mild conditions.
Common Reagents and Conditions:
Cycloaddition: Typically involves heating sydnone with an alkyne or alkene in the presence of a catalyst.
Halogenation: Uses NCS or NBS in solvents like acetic anhydride at moderate temperatures.
Major Products:
Cycloaddition: Produces pyrazole derivatives.
Halogenation: Results in halogenated sydnone compounds, which can undergo further transformations.
Applications De Recherche Scientifique
Sydnone, 3-hexyl-, has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds through cycloaddition reactions.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of sydnone, 3-hexyl-, involves its ability to undergo 1,3-dipolar cycloaddition reactions. The mesoionic nature of sydnones allows them to act as dipoles, reacting with dipolarophiles such as alkynes and alkenes. This reaction mechanism is facilitated by the delocalized charges within the sydnone ring, which stabilize the transition state and drive the formation of the cycloaddition product .
Comparaison Avec Des Composés Similaires
Münchnone: Another mesoionic compound with a similar 1,2,3-oxadiazole core but different substituents.
Montréalone: A sydnone derivative with unique substituents that alter its reactivity.
Sydnone Imines: Compounds where the keto group of sydnone is replaced with an imino group, found in certain stimulant drugs.
Uniqueness of Sydnone, 3-hexyl-: The hexyl group provides a hydrophobic character, making it suitable for applications in organic synthesis and material science .
Propriétés
Numéro CAS |
30021-37-5 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
3-hexyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-4-5-6-10-7-8(11)12-9-10/h7H,2-6H2,1H3 |
Clé InChI |
USGVAFGQQJXFPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[N+]1=NOC(=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


